(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone - 2034574-23-5

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Catalog Number: EVT-3026737
CAS Number: 2034574-23-5
Molecular Formula: C14H16FN5O2S
Molecular Weight: 337.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-methyl-1,2,3-thiadiazol-5-yl)pyridine-3,5-dicarboxylate

Compound Description: Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-methyl-1,2,3-thiadiazol-5-yl)pyridine-3,5-dicarboxylate is a compound prepared via the Hantzsch reaction using 4-methyl-1,2,3-thiadiazole-5-formaldehyde, ethyl acetoacetate, and ammonium acetate. It exhibits good fungicidal and antiviral activity against tobacco mosaic virus. Additionally, it demonstrates some insecticidal activity against Mythimna separata.

(S)-(2-Fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (compound 29)

Compound Description: (S)-(2-Fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone, designated as compound 29 in its source research, is a P2X7 antagonist discovered through a novel dipolar cycloaddition reaction/Cope elimination sequence. It exhibits robust P2X7 receptor occupancy in rats at low doses, with an ED50 value of 0.06 mg/kg.

(S)-(3-Fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (compound 35)

Compound Description: (S)-(3-Fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone, identified as compound 35 in its research, is another potent P2X7 antagonist discovered during the same study as compound 29. It also displays strong P2X7 receptor occupancy in rats with an ED50 value of 0.07 mg/kg. Furthermore, it exhibits improved solubility compared to compound 29 and demonstrated good tolerability in preclinical species. These favorable characteristics led to its selection as a clinical candidate for phase I trials.

1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)

Compound Description: 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea, known as PSNCBAM-1, is a recently characterized cannabinoid CB1 receptor allosteric antagonist. Studies have shown it to exhibit hypophagic effects in vivo and to affect the modulation of neuronal excitability mediated by CB1 receptor ligands.

ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]

Compound Description: ABT-239 is a potent and selective histamine H3 receptor (H3R) antagonist. It exhibits high affinity for both rat and human H3Rs. Studies have shown ABT-239 to enhance arousal/attention in rodents and to improve cognitive function in various animal models, including those for Alzheimer's disease and schizophrenia.

SR147778 [5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide]

Compound Description: SR147778 is a highly potent, selective, and orally active antagonist of the CB1 cannabinoid receptor. This compound displays nanomolar affinity for both rat and human CB1 receptors, but has low affinity for CB2 receptors. It effectively antagonizes the effects of CB1 agonists, including those related to hypothermia, analgesia, and gastrointestinal transit. It is also shown to reduce food intake and consumption of ethanol or sucrose.

(4‐Chloro‐2‐[1,2,3]triazol‐2‐yl‐phenyl)‐{(S)‐2‐methyl‐2‐[5‐(2‐trifluoromethoxy‐phenyl)‐4H‐[1,2,4]triazol‐3‐yl]‐pyrrolidin‐1‐yl}l‐methanone (Compound 42)

Compound Description: Compound 42, as it's identified in its study, emerged from the optimization efforts of Compound 6. It's a DORA with improved in vivo efficacy compared to Compound 6, addressing the limitations of the previous compound.

Win 55,212-2 [R-(+)-[2,3-Dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo[1,2,3-de]-1,4-benzoxazin-yl]-(1-naphthalenyl)methanone mesylate]

Compound Description: Win 55,212-2 is a synthetic cannabinoid agonist known for its potent effects on the cannabinoid receptors, primarily CB1. It produces a variety of effects in rodents, including hypoactivity, catalepsy, hypothermia, and antinociception, often collectively referred to as the "tetrad of cannabinoid-induced behaviors". Research using Win 55,212-2 has shown its role in neuroprotection against oxidative injury.

Atrazine [6-Chloro-N-ethyl-N′-(1-methylethyl)-1,3,5-triazine-2,4-diamine]

Compound Description: Atrazine is a widely used herbicide that inhibits photosynthesis by binding to the D1 protein in the photosystem II complex of plants. The development of triazine-resistant weeds has led to cross-resistance to other herbicides, such as bromacil, pyrazon, and buthidazole, indicating a shared mechanism of action.

NESS 0327 [N-Piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)1,4,5,6-tetrahydrobenzo [, ]cyclohepta[1,2-c]pyrazole-3-carboxamide]]

Compound Description: NESS 0327 is a novel cannabinoid antagonist with high selectivity for the CB1 receptor. It demonstrates potent antagonism of the effects of the cannabinoid agonist WIN 55,212-2 in both in vitro and in vivo studies.

Properties

CAS Number

2034574-23-5

Product Name

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

IUPAC Name

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(4-methylthiadiazol-5-yl)methanone

Molecular Formula

C14H16FN5O2S

Molecular Weight

337.37

InChI

InChI=1S/C14H16FN5O2S/c1-3-10-11(15)13(17-7-16-10)22-9-4-5-20(6-9)14(21)12-8(2)18-19-23-12/h7,9H,3-6H2,1-2H3

InChI Key

RZGGGZXWXZXGJO-UHFFFAOYSA-N

SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=C(N=NS3)C)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.